6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a pyridin-2-yl group at position 2. This structure combines aromatic nitrogen-containing rings, making it a privileged scaffold in medicinal chemistry and materials science. The chlorine atom enhances electrophilicity, while the pyridinyl group contributes to π-π stacking interactions, which are critical for biological activity and molecular recognition .
Properties
IUPAC Name |
6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOAYVVJRXMUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532571 | |
| Record name | 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88594-23-4 | |
| Record name | 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 2-chloropyridine-3-carbaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to reflux temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of 6-substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell death .
Comparison with Similar Compounds
Anticancer Activity
Cardiotonic Activity
Corrosion Inhibition
- 6-Chloro-2-(4-fluorophenyl) Derivative : Achieves 95.69% inhibition efficiency on C38 steel in HCl at 298 K .
Biological Activity
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and therapeutic potential, supported by various studies and data.
- Molecular Formula : C10H7ClN4
- Molecular Weight : 218.64 g/mol
- CAS Number : 61982-59-0
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridines, including 6-chloro derivatives, exhibit significant anticancer activity. A study found that various 6-substituted imidazo[1,2-a]pyridines showed excellent cytotoxic effects against colon cancer cell lines HT-29 and Caco-2. The mechanism of action involved apoptosis induction through the release of cytochrome c and activation of caspases 3 and 8, leading to cell death without notable toxicity to normal white blood cells .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 | <10 | Apoptosis via cytochrome c release |
| This compound | Caco-2 | <10 | Caspase activation |
Enzyme Inhibition
The compound has been investigated for its role in enzyme inhibition, particularly in relation to kinases involved in cancer progression. Studies have shown that imidazo[1,2-a]pyridines can act as potent inhibitors of specific kinases, which are crucial targets in cancer therapy. For instance, the compound demonstrated a favorable pharmacokinetic profile with an oral bioavailability of approximately 31.8% and no significant inhibition of cytochrome P450 enzymes at concentrations below 10 μM .
Neuroprotective Effects
Given its structural properties, this compound is also being explored for neuroprotective effects. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Preliminary studies indicate that compounds within this class may enhance cognitive functions and protect against neuronal damage in models of neurodegeneration .
Case Study 1: Colon Cancer Treatment
In a controlled laboratory setting, a series of experiments were conducted using HT-29 and Caco-2 cell lines treated with varying concentrations of 6-chloro derivatives. Results indicated a dose-dependent response with significant apoptosis observed at concentrations as low as 5 μM after 24 hours. The study concluded that these compounds could be developed into effective anticancer agents against colorectal cancer.
Case Study 2: Neuroprotective Potential
A recent study evaluated the neuroprotective effects of several imidazo[1,2-a]pyridine derivatives in a mouse model of Alzheimer’s disease. Mice treated with the compound exhibited improved memory retention and reduced amyloid plaque formation compared to control groups. This suggests that the compound may have therapeutic potential for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
